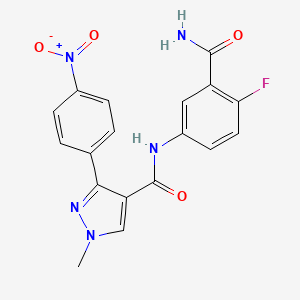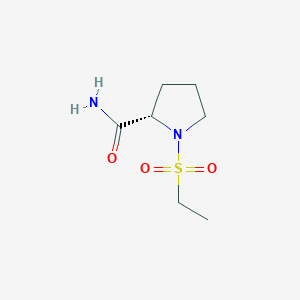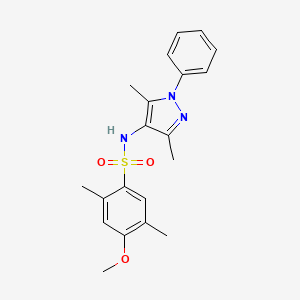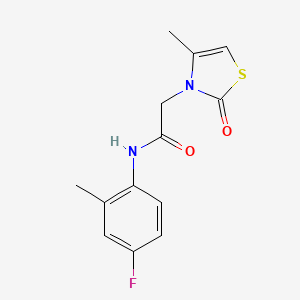![molecular formula C16H18N2O3S B7646412 N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide](/img/structure/B7646412.png)
N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide (PSPEA) is a chemical compound that has been widely studied in scientific research for its potential applications in various fields. This compound is a derivative of sulfonamide, which is known for its antibacterial properties. However, PSPEA has been found to have different properties and applications than sulfonamide.
Scientific Research Applications
N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide has been studied for its potential applications in various fields, including medicine, biotechnology, and materials science. In medicine, this compound has been found to have anticancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been studied for its potential use as a drug delivery system. In biotechnology, this compound has been used as a ligand for the purification of proteins. In materials science, this compound has been used as a building block for the synthesis of dendrimers, which are highly branched polymers with potential applications in drug delivery and imaging.
Mechanism of Action
The mechanism of action of N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide is not fully understood. However, it has been proposed that this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs have been found to be overexpressed in many types of cancer, and their inhibition has been shown to induce apoptosis in cancer cells. This compound has also been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been found to inhibit the activity of HDACs and carbonic anhydrase. In vivo studies have shown that this compound has anticancer activity in animal models. This compound has also been found to have low toxicity in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide in lab experiments is its potential as a drug delivery system. This compound has been shown to have good biocompatibility and can be easily modified to target specific cells or tissues. Another advantage is its potential as a ligand for the purification of proteins. This compound has been found to have high affinity for certain proteins, making it a useful tool for protein purification. However, one limitation of using this compound in lab experiments is its cost. This compound is a relatively expensive compound, which may limit its use in some experiments.
Future Directions
There are several future directions for research on N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide. One direction is the development of this compound-based drug delivery systems for the treatment of cancer and other diseases. Another direction is the optimization of the synthesis method of this compound to improve yield and purity. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, the development of new this compound derivatives with improved properties and applications is an area of active research.
Synthesis Methods
The synthesis of N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide involves the reaction of 4-aminobenzene sulfonamide with 2-bromoethylacetate in the presence of a base. The resulting compound is then purified using column chromatography. This method has been reported to give a high yield of this compound with good purity.
properties
IUPAC Name |
N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-13(19)17-12-11-14-7-9-16(10-8-14)22(20,21)18-15-5-3-2-4-6-15/h2-10,18H,11-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKMSXZTYQNXJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7646331.png)
![1-[2-(Trifluoromethyl)quinazolin-4-yl]piperidin-4-one](/img/structure/B7646343.png)
![1-benzyl-N-[4-(pyridin-4-ylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7646351.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7646364.png)
![(E)-3-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7646387.png)



![N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B7646416.png)
![3-cyano-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B7646422.png)

![N-[4-(2-anilino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7646431.png)
